molecular formula C19H16FNO2 B5811492 N-(4-fluorobenzyl)-2-(2-naphthyloxy)acetamide

N-(4-fluorobenzyl)-2-(2-naphthyloxy)acetamide

Cat. No. B5811492
M. Wt: 309.3 g/mol
InChI Key: WCFBOROVABIWSI-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(2-naphthyloxy)acetamide, commonly known as FNA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. The compound has shown promising results in various biological assays and has the potential to be used as a tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of FNA involves the inhibition of KCNQ channels, which are important regulators of neuronal excitability. These channels play a crucial role in regulating the firing of action potentials in neurons and are involved in various physiological processes such as muscle contraction and cardiac function.
Biochemical and Physiological Effects:
FNA has been shown to have various biochemical and physiological effects, including an increase in neuronal excitability, muscle contraction, and cardiac function. The compound has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of FNA is its specificity for KCNQ channels, which makes it a useful tool for studying the role of these channels in various physiological processes. However, the compound has some limitations, including its relatively low potency and the need for high concentrations to achieve significant effects.

Future Directions

There are several future directions for the study of FNA, including the development of more potent analogs and the exploration of its potential applications in the treatment of various neurological and inflammatory disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of FNA and its effects on other physiological processes.

Synthesis Methods

The synthesis of FNA involves a multi-step process that starts with the reaction of 2-naphthol with benzyl bromide to form 2-benzyl-naphthol. This intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base to form FNA. The final compound is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

FNA has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of neuroscience, where FNA has been shown to inhibit the activity of a specific type of potassium channel known as KCNQ channels. This inhibition leads to an increase in neuronal excitability and has the potential to be used as a tool for studying various neurological disorders.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO2/c20-17-8-5-14(6-9-17)12-21-19(22)13-23-18-10-7-15-3-1-2-4-16(15)11-18/h1-11H,12-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFBOROVABIWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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